N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMXBFZVQVREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halomethylation and Nucleophilic Substitution
One common approach starts from 3-fluoro-5-methylbenzyl halide (typically bromide or chloride), prepared by halomethylation of 3-fluoro-5-methyl toluene derivatives. This intermediate then undergoes nucleophilic substitution with cyclopropanamine.
$$
\text{3-fluoro-5-methylbenzyl halide} + \text{cyclopropanamine} \rightarrow \text{N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine}
$$
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Base: Mild bases like potassium carbonate or triethylamine to neutralize generated acid.
- Temperature: Typically room temperature to moderate heating (25–80°C).
- Reaction time: Several hours to overnight.
- The halomethyl intermediate can be prepared by radical bromination of the methyl group adjacent to the aromatic ring using N-bromosuccinimide (NBS) under light or heat.
- Careful control of reaction conditions avoids side reactions such as over-alkylation or ring substitution.
Reductive Amination Approach
Alternatively, the corresponding 3-fluoro-5-methylbenzaldehyde can be subjected to reductive amination with cyclopropanamine.
$$
\text{3-fluoro-5-methylbenzaldehyde} + \text{cyclopropanamine} \xrightarrow[\text{reductant}]{\text{acid catalyst}} \text{this compound}
$$
- Catalyst: Acidic catalyst such as acetic acid or a Lewis acid.
- Reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- Solvent: Methanol, ethanol, or dichloromethane.
- Temperature: 0–40°C.
- Reaction time: 2–24 hours.
- High selectivity for primary amine formation.
- Mild conditions preserve sensitive functional groups (fluoro substituent).
Cyclopropanation Followed by Amination
In some synthetic routes, the cyclopropane ring is introduced after forming a benzylamine intermediate. For example, starting from N-[(3-fluoro-5-methylphenyl)methyl]amine, cyclopropanation reagents such as diazomethane derivatives or Simmons–Smith reagents can be employed to form the cyclopropane ring adjacent to the amine.
This method is less common due to the complexity of regioselective cyclopropanation on amines and possible side reactions.
Research Findings and Data Tables
Comparative Data of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Halomethylation + Substitution | 3-fluoro-5-methyltoluene → benzyl halide | NBS, cyclopropanamine, base | Acetonitrile, DMF | 25–80 | 65–85 | >95 | Requires careful control to avoid side products |
| Reductive Amination | 3-fluoro-5-methylbenzaldehyde | Cyclopropanamine, NaBH3CN, acid | Methanol, DCM | 0–40 | 70–90 | >98 | Mild conditions, high selectivity |
| Cyclopropanation post-amine | N-[(3-fluoro-5-methylphenyl)methyl]amine | Diazomethane, Zn(Cu) (Simmons–Smith) | Ether, THF | 0–25 | 40–60 | 90–95 | More complex, lower yield |
Reaction Optimization Parameters (Reductive Amination)
| Parameter | Range Tested | Optimal Condition | Effect on Yield/Purity |
|---|---|---|---|
| Reducing agent amount | 0.5–2 equivalents | 1.2 equivalents | Excess reduces side products |
| Acid catalyst type | Acetic acid, HCl, BF3·OEt2 | Acetic acid (0.1 eq) | Maintains amine integrity |
| Solvent | Methanol, Ethanol, DCM | Methanol | Best solubility and reaction rate |
| Temperature | 0–40 °C | 25 °C | Higher temp increases rate but may cause side reactions |
| Reaction time | 2–24 hours | 12 hours | Longer times improve conversion |
Analytical and Purification Notes
- The product is typically isolated by extraction with organic solvents (e.g., ethyl acetate), followed by drying, concentration, and purification via column chromatography or recrystallization.
- Characterization is performed by NMR, IR, and mass spectrometry to confirm substitution pattern and amine functionality.
- Purity is critical for downstream applications, especially in pharmaceutical contexts.
Summary and Recommendations
- The reductive amination route is generally preferred for the preparation of this compound due to higher selectivity, milder conditions, and better yields.
- Halomethylation followed by nucleophilic substitution is a viable alternative but requires careful control to avoid side reactions.
- Cyclopropanation after amine formation is less efficient and more complex.
- Optimization of reaction parameters such as solvent, temperature, and reagent equivalents significantly impacts yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce amines or alcohols .
Scientific Research Applications
N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine is utilized in various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Drug Discovery: The compound serves as a lead compound in the development of new drugs targeting specific biological pathways.
Material Science: It is employed in the synthesis of advanced materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Inferences
Substituent Impact on Bioactivity
Biological Activity
N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a cyclopropanamine core with a fluorinated aromatic substituent. Its structure can be represented as follows:
This unique structural configuration contributes to its interaction with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with receptors, influencing signal transduction pathways that regulate physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-(3-Fluorophenyl)cyclopropanamine | Lacks methyl group | Lower reactivity |
| 1-(3-Methylphenyl)cyclopropanamine | Lacks fluoro group | Different chemical properties |
| 1-(3-Chloro-5-methylphenyl)cyclopropanamine | Chlorine instead of fluorine | Varies in receptor binding |
The distinct combination of the fluoro and methyl groups in this compound enhances its reactivity and biological interactions compared to these analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cancer Cell Line Research : In a 2024 study, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, finding that it induced apoptosis through caspase activation .
- Mechanistic Insights : Another study focused on elucidating the molecular targets of the compound, revealing that it interacts with specific kinases involved in cell signaling pathways critical for cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine, and how can purity be optimized?
- Synthesis : A reductive amination approach is commonly employed for similar cyclopropanamine derivatives. For example, coupling (3-fluoro-5-methylphenyl)methanol with cyclopropanamine via a catalytic hydrogenation step using palladium on carbon (Pd/C) under hydrogen atmosphere can yield the target compound .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures can achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure of this compound be validated experimentally?
- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated dichloromethane solution. Use SHELX programs (e.g., SHELXL) for structure refinement. The cyclopropane ring geometry and fluorine/methyl substituent positions can be confirmed with R-factors < 0.05 .
- Spectroscopic Analysis : Combine ¹H/¹³C NMR (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture, as cyclopropanamines may hydrolyze under acidic/basic conditions .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via TLC/HPLC for decomposition products like cyclopropanol derivatives .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound, particularly in anticancer contexts?
- Cell-Based Assays : Use human cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening (MTT assay). Include positive controls (e.g., cisplatin) and dose-response curves (IC₅₀ determination) .
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to identify mode of action. Compare results with structurally related compounds (e.g., N-(2,3-dimethylbenzyl derivatives) to isolate substituent effects .
Q. How should contradictory data between computational predictions and experimental results for receptor binding be resolved?
- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystallographic receptor structures (e.g., EGFR or kinase domains). Validate force fields and scoring functions against known ligands .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Discrepancies may arise from solvation effects or conformational flexibility not captured in simulations .
Q. What strategies are effective in addressing the lack of toxicological data for this compound?
- In Silico Prediction : Use tools like ProTox-II or ADMETlab to estimate acute toxicity (LD₅₀) and hepatotoxicity. Cross-reference with structurally similar compounds (e.g., cyclopropanamine hydrochlorides) .
- In Vivo Testing : Conduct acute toxicity studies in rodent models (OECD Guideline 423). Monitor histopathology and serum biomarkers (ALT, AST) after 14-day exposure .
Q. How can researchers optimize the compound’s pharmacokinetic properties for CNS-targeted applications?
- Blood-Brain Barrier (BBB) Penetration : Modify logP via substituent tuning (e.g., fluorination to enhance lipophilicity). Assess permeability using in vitro BBB models (e.g., MDCK-MDR1 cells) .
- Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to identify metabolic soft spots. Introduce blocking groups (e.g., methyl on the phenyl ring) to reduce CYP450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
